5,7-Diacetoxy-8-methoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus. It is known for its inhibitory activity on cAMP phosphodiesterase (cAMP-PDE), making it a compound of interest in various scientific research fields .
Mechanism of Action
5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .
Target of Action
The primary target of this compound is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.
Mode of Action
this compound interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.
Pharmacokinetics
It’s known that the compound’s bioavailability may be influenced by its lipophilicity .
Biochemical Analysis
Biochemical Properties
5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase (cAMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting cAMP-PDE, this compound can potentially influence various biochemical reactions mediated by cAMP.
Cellular Effects
Given its inhibitory activity on cAMP-PDE, it may influence cell function by modulating cAMP-dependent signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with cAMP-PDE. By inhibiting this enzyme, it can increase the intracellular levels of cAMP, thereby influencing various cellular processes regulated by cAMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxy-8-methoxyflavone typically involves the acetylation of 5,7-dihydroxy-8-methoxyflavone (wogonin). The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,7-Diacetoxy-8-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the flavone structure.
Substitution: Substitution reactions can occur at the acetoxy or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
5,7-Diacetoxy-8-methoxyflavone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibitory effects on cAMP phosphodiesterase.
Biology: The compound’s inhibitory activity on cAMP-PDE makes it useful in studying cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Wogonin: 5,7-Dihydroxy-8-methoxyflavone, the parent compound of 5,7-Diacetoxy-8-methoxyflavone.
Baicalein: Another flavone from Scutellaria baicalensis with similar biological activities.
Apigenin: A flavone with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific acetylation pattern, which enhances its inhibitory activity on cAMP phosphodiesterase compared to its parent compound, wogonin .
Properties
IUPAC Name |
(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVJYIDQFOAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745399 |
Source
|
Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23246-80-2 |
Source
|
Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.